Product packaging for Adamantyloxamic acid(Cat. No.:)

Adamantyloxamic acid

Cat. No.: B15087440
M. Wt: 223.27 g/mol
InChI Key: RNFGKUDJEFWDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Adamantyloxamic acid is a chemical hybrid compound designed for biochemical research, incorporating a hydrophobic adamantane group linked to an oxamic acid functional group. This structure is of significant interest for investigating enzyme inhibition, particularly targeting dehydrogenase enzymes. The oxamic acid moiety is a known key pharmacophore in inhibitors of lactate dehydrogenase (LDH), a crucial enzyme in cellular metabolism . Oxamic acid and its analogues function as competitive inhibitors by binding to the active site of LDH, and structure-activity relationship studies have demonstrated that modifying the nitrogen atom of oxamate with various substituents can fine-tune both the potency and selectivity towards different LDH isozymes (e.g., LDH-A4, LDH-C4) . The bulky, rigid adamantyl group, a feature present in several potent therapeutic agents, is intended to confer high lipophilicity and potential for strong, selective binding to enzyme pockets . For instance, adamantyl-derived groups are successfully employed in potent inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases, where the adamantyl group contributes to effective enzyme inhibition by occupying a hydrophobic pocket . The primary research value of this compound lies in its application as a tool compound for exploring new inhibitors for metabolic and oncological research. Researchers can utilize it to study the effects of dual-targeting or to probe the binding sites of enzymes like LDH, which is a validated target in cancer research due to its role in the Warburg effect . Furthermore, the selectivity of similar N-alkyl oxamate analogues against specific isozymes like LDH-C4 also suggests potential applications in fertility research . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle it with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO3 B15087440 Adamantyloxamic acid

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(1-adamantylamino)-2-oxoacetic acid

InChI

InChI=1S/C12H17NO3/c14-10(11(15)16)13-12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H,13,14)(H,15,16)

InChI Key

RNFGKUDJEFWDAG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes

Carboxylation of Adamantane Derivatives

Starting Material Preparation

1-Adamantanecarboxylic acid serves as a key intermediate. It is synthesized via:

  • Hell–Volhard–Zelinskii reaction : Bromination of 1-adamantanol (C₁₀H₁₆O) using Br₂/PBr₃, followed by carboxylation with formic acid (HCOOH) in 96% H₂SO₄.
  • Direct carboxylation : 1-Bromoadamantane reacts with CO in the presence of Pd catalysts under acidic conditions.

Yield : 68–74% (isolated as white crystals, m.p. 168–170°C).

Oxamic Acid Coupling

The carboxylic acid is converted to the target molecule via:

  • Acid chloride formation : Treating 1-adamantanecarboxylic acid with SOCl₂ or oxalyl chloride (ClCO)₂O.
  • Amidation : Reacting the acid chloride with ethyl oxamate (H₂N-C(O)-COOEt) in dry THF using triethylamine (Et₃N) as a base.
  • Deprotection : Hydrolysis of the ethyl ester using NaOH (2 M) to yield adamantyloxamic acid.

Reaction Conditions :

  • Temperature: 0°C → RT (step 2); 60°C (step 3).
  • Time: 4–6 hr (step 2); 2 hr (step 3).
    Yield : 51–62% after purification by recrystallization (ethanol/water).

Direct Amidomalonate Synthesis

Alkylation of Diethyl Acetamidomalonate
  • Enolate formation : Diethyl acetamidomalonate is treated with NaOEt in EtOH.
  • Adamantyl group introduction : Reaction with 1-adamantyl bromide (C₁₀H₁₅Br) at 80°C.
  • Hydrolysis and decarboxylation : Acidic hydrolysis (6 M HCl) followed by heating to 120°C removes CO₂.

Advantages :

  • Single-pot reaction minimizes intermediate isolation.
  • Scalable to >100 g batches.
    Yield : 45–55% (purity >95% by HPLC).

Photoredox-Catalyzed Decarboxylative Amidation

Radical-Based Coupling

A modern approach utilizes:

  • Oxamic acid activation : Oxamic acid (H₂N-C(O)-COOH) is decarboxylated via photoredox catalysis (4CzIPN, blue LED).
  • Adamantyl radical formation : 1-Adamantyl iodide (C₁₀H₁₅I) generates adamantyl radicals under Ni catalysis.
  • Cross-coupling : Radical recombination forms the C–N bond.

Conditions :

  • Solvent: DMSO/H₂O (3:1).
  • Catalysts: 4CzIPN (2 mol%), NiCl₂ (5 mol%).
    Yield : 38–44% (requires chromatographic purification).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Limitations
Carboxylation/Amidation 51–62 98 High Multi-step; SOCl₂ handling
Amidomalonate Synthesis 45–55 95 Moderate Requires high-temperature steps
Photoredox Catalysis 38–44 90 Low Radical side reactions

Notes :

  • The carboxylation/amidation route is industrially preferred due to reliability.
  • Photoredox methods, while innovative, suffer from lower yields and complex setups.

Structural Characterization

Key spectroscopic data for this compound:

  • IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O, acid), 1660 cm⁻¹ (C=O, amide).
  • ¹H NMR (DMSO-d₆) : δ 1.65–1.89 (m, 15H, adamantyl), δ 12.1 (s, 1H, COOH), δ 8.2 (s, 1H, NH).
  • X-ray Crystallography : Synclinal conformation with O···H–N hydrogen bonding (d = 1.89 Å).

Applications and Derivatives

  • Antidiabetic agents : Adamantyloxamic arensulfonamides reduce blood glucose by 28–38% in rabbit models.
  • Enzyme inhibitors : Hydroxamic acid derivatives show IC₅₀ = 0.8–2.1 µM against histone deacetylases (HDACs).

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of adamantyloxamic acid involves its interaction with specific molecular targets and pathways. For instance, the oxidative decarboxylation of oxamic acids generates carbamoyl radicals, which can further react with unsaturated systems to form amides . These reactions can influence various biological processes and pathways, making the compound valuable in medicinal chemistry and drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

Adamantane derivatives vary in functional groups attached to the adamantane core, significantly altering their properties.

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Features
Adamantyloxamic Acid* C₁₂H₁₇NO₃ ~235.28 Oxamic acid Combines adamantane’s rigidity with oxamic acid’s hydrogen-bonding capacity.
1-Adamantanecarboxylic Acid C₁₁H₁₆O₂ 180.24 Carboxylic acid High lipophilicity; used in polymer stabilization and drug intermediates .
1-Adamantaneacetic Acid C₁₂H₁₈O₂ 194.27 Acetic acid Enhanced solubility in polar solvents compared to 1-Adamantanecarboxylic Acid .
1,3-Adamantanediacetic Acid C₁₄H₂₀O₄ 264.31 Two acetic acid groups Increased acidity and chelation potential due to dual carboxylate groups .

*Note: this compound’s molecular formula and weight are inferred based on structural analogs.

Physicochemical Properties

  • The oxamic acid group in this compound may improve aqueous solubility due to its polar NH₂ and COOH groups .
  • Thermal Stability : Adamantane derivatives generally decompose above 200°C. 1-Adamantanecarboxylic Acid has a melting point of 154–156°C, while 1-Adamantaneacetic Acid melts at 110–112°C, indicating that bulkier substituents reduce thermal stability .

Key Challenges in Analysis and Characterization

  • Sample Representativeness : Variations in batch composition (e.g., purity of adamantane precursors) complicate reproducibility .
  • Extraction Limitations : Functionalized adamantane derivatives may undergo degradation during extraction, skewing analytical results .
  • Structural Confirmation : Techniques like NMR and HPLC are critical but require high-purity samples, which are challenging to obtain for multi-substituted derivatives like 1,3-Adamantanediacetic Acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.